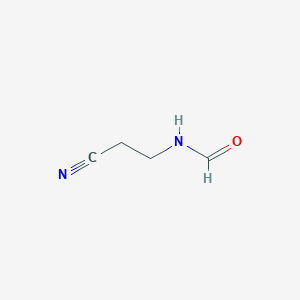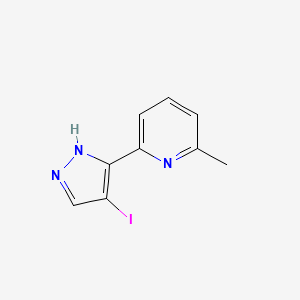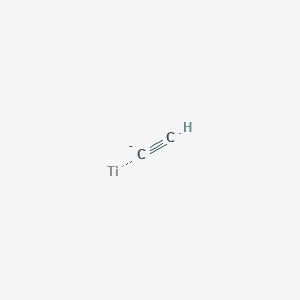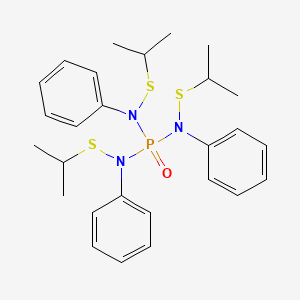
Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a chloro substituent and a sulfonyl group, while the other contains a diethylamino group. The compound’s structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- exerts its effects involves interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulfonyl and diethylamino groups can interact with biological molecules, influencing their activity. The compound’s unique structure allows it to engage in various pathways, making it versatile in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(methylamino)phenyl)
- Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(ethylamino)phenyl)
Uniqueness
Compared to similar compounds, Acetamide, N-(2-((2-chloro-4-((2-hydroxyethyl)sulfonyl)phenyl)azo)-5-(diethylamino)phenyl)- stands out due to its specific substituents, which impart unique chemical properties and reactivity. The presence of the diethylamino group, in particular, enhances its solubility and interaction with various reagents, making it more versatile in different applications.
Propriétés
| 62335-85-7 | |
Formule moléculaire |
C20H25ClN4O4S |
Poids moléculaire |
453.0 g/mol |
Nom IUPAC |
N-[2-[[2-chloro-4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C20H25ClN4O4S/c1-4-25(5-2)15-6-8-19(20(12-15)22-14(3)27)24-23-18-9-7-16(13-17(18)21)30(28,29)11-10-26/h6-9,12-13,26H,4-5,10-11H2,1-3H3,(H,22,27) |
Clé InChI |
XPWGSPNJAXRAGP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)CCO)Cl)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


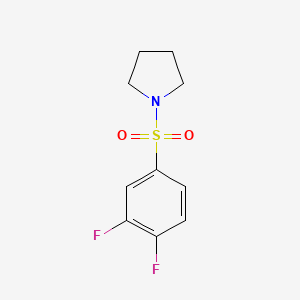
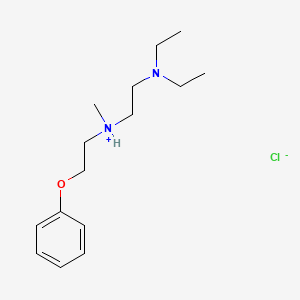


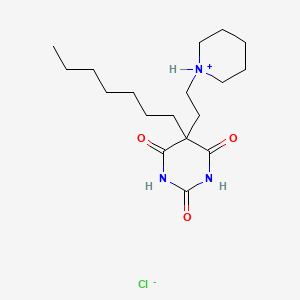

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
